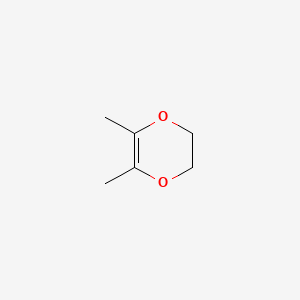
2,3-Dihydro-5,6-dimethyl-1,4-dioxin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is an organic compound with the molecular formula C6H10O2 It is a heterocyclic compound containing a dioxin ring with two methyl groups at the 5 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of chloro-4-methyl with suitable reagents to form the dioxin ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-5,6-dimethyl-1,4-dioxin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding dioxin derivatives.
Reduction: Reduction reactions can convert the dioxin ring into more saturated compounds.
Substitution: The methyl groups at the 5 and 6 positions can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as halogens and organometallic compounds facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted dioxins and reduced derivatives, which can be further utilized in different chemical processes .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-5,6-dimethyl-1,4-dioxin has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,3-Dihydro-5,6-dimethyl-1,4-dioxin involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit protein synthesis by interfering with the incorporation of amino acids into proteins. This effect is mediated through its action on the translation process rather than transcription . Additionally, the compound affects stomatal control in plants, leading to increased transpiration and loss of leaf turgor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dihydro-1,4-dioxin: Lacks the methyl groups at the 5 and 6 positions.
5,6-Dimethyl-1,4-dioxin: Similar structure but without the dihydro component.
2,3-Dihydro-5,6-dimethyl-1,4-dithiin: Contains sulfur atoms instead of oxygen in the ring.
Uniqueness
2,3-Dihydro-5,6-dimethyl-1,4-dioxin is unique due to the presence of both the dihydro and dimethyl groups, which confer distinct chemical properties and reactivity. These structural features make it a valuable compound for various synthetic and research applications .
Eigenschaften
CAS-Nummer |
25465-18-3 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
5,6-dimethyl-2,3-dihydro-1,4-dioxine |
InChI |
InChI=1S/C6H10O2/c1-5-6(2)8-4-3-7-5/h3-4H2,1-2H3 |
InChI-Schlüssel |
RWUBSSLXZYPZDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Benzoic acid, 4-[1-[[[2-chloro-5-[[4-(2,4-dipentylphenoxy)-1-oxobutyl]amino]phenyl]amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B13802558.png)
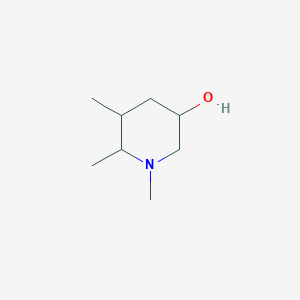
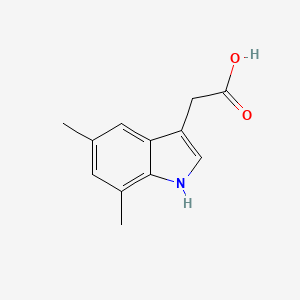
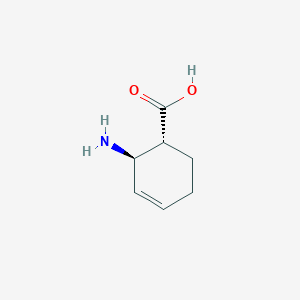
![1H-Pyrrolo[2,3-B]pyridine-3-ethanamine, 1-[(3-methylphenyl)sulfonyl]-](/img/structure/B13802586.png)
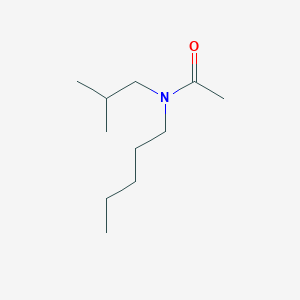
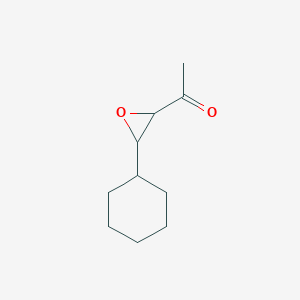

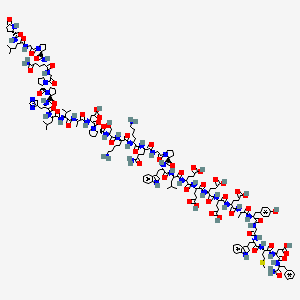
![2,4-Dihydro-4-[(6-methoxybenzothiazol-2-yl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-one](/img/structure/B13802621.png)

